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Compound of Interest

Compound Name:
(S)-2-amino-3-(4-

aminophenyl)propan-1-ol

Cat. No.: B1280686 Get Quote

CAS Number: 726134-79-8

This technical guide provides an in-depth overview of (S)-2-amino-3-(4-aminophenyl)propan-
1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document

is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties
(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a chiral molecule with the following properties:
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Property Value Source

CAS Number 726134-79-8 [1][2]

Molecular Formula C₉H₁₄N₂O [1][2]

Molecular Weight 166.22 g/mol [1][2]

Appearance
Not explicitly stated, likely a

solid

Inferred from synthesis

descriptions

Solubility Not explicitly stated -

Melting Point Not explicitly stated -

Spectroscopic Data

IR, ¹H NMR, and ¹³C NMR data

are consistent with the

proposed structure.

[3]

Synthesis and Experimental Protocols
(S)-2-amino-3-(4-aminophenyl)propan-1-ol is primarily synthesized through the reduction of

its nitro-precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.

Synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol
A common method for the synthesis involves the reduction of the nitro group using iron filings

in the presence of an acid.[3]

Experimental Protocol:

Charge a reactor with (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, iron filings,

demineralized water, and concentrated hydrochloric acid at room temperature.[3]

Reflux the reaction mixture for a period of two to three hours.[3]

After cooling the reaction mass to room temperature, filter off the iron through a filter aid and

wash thoroughly with 95% ethanol.[3]
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Distill off the ethanol from the filtrate completely under vacuum to yield (S)-2-amino-3-(4-
aminophenyl)propan-1-ol.[3]

The resulting product can be further purified by recrystallization from a mixture of ethyl

acetate and n-hexane.[3]

The purity of the final product can be assessed by High-Performance Liquid Chromatography

(HPLC), with reported purities reaching 99%.[3]

Applications in Pharmaceutical Synthesis
This compound serves as a crucial building block in the synthesis of more complex active

pharmaceutical ingredients (APIs).

Intermediate in the Synthesis of Zolmitriptan
(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a key intermediate in the production of

Zolmitriptan, a selective serotonin receptor agonist used in the treatment of migraine.[3] The

synthesis proceeds through the formation of (S)-4-(4-aminobenzyl)-2-oxazolidinone.

Experimental Protocol for the Synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone:

Charge a reactor with (S)-2-amino-3-(4-aminophenyl)propan-1-ol, dimethyl carbonate, and

potassium carbonate.[3]

Heat the reaction mixture to 115-120°C.[3]

Distill off the methanol formed during the reaction over a period of 2.5 hours.[3]

After cooling to room temperature, add methanol and filter the salts.[3]

Distill off the methanol from the filtrate completely under vacuum.[3]

Add isopropanol to the residue to precipitate the product, (S)-4-(4-aminobenzyl)-2-

oxazolidinone.[3]

Filter and wash the product with isopropanol.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1280686?utm_src=pdf-body
https://www.benchchem.com/product/b1280686?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100633/
https://www.benchchem.com/product/b1280686?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100633/
https://www.benchchem.com/product/b1280686?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100633/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Below is a workflow diagram illustrating the synthesis of Zolmitriptan, highlighting the role of

(S)-2-amino-3-(4-aminophenyl)propan-1-ol.

Synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol Synthesis of Zolmitriptan Intermediate Final Steps to Zolmitriptan

(S)-2-amino-3-(4-nitrophenyl)propan-1-ol Reduction
(Fe/HCl) (S)-2-amino-3-(4-aminophenyl)propan-1-ol Cyclization

(Dimethyl Carbonate, K2CO3) (S)-4-(4-aminobenzyl)-2-oxazolidinone Further Synthetic Steps Zolmitriptan

Click to download full resolution via product page

Zolmitriptan Synthesis Workflow

Precursor for Akt Kinase Inhibitors
(S)-2-amino-3-(4-aminophenyl)propan-1-ol is utilized in the preparation of a new series of 2-

substituted thiazole carboxamides. These compounds have been identified as potent inhibitors

of Akt kinases (also known as Protein Kinase B), which are key components of a signaling

pathway often dysregulated in cancer.[4]

Role in Signaling Pathways: Inhibition of the
PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates cell survival,

proliferation, and growth.[5] Aberrant activation of this pathway is a hallmark of many cancers,

making it a prime target for therapeutic intervention.

Thiazole carboxamides derived from (S)-2-amino-3-(4-aminophenyl)propan-1-ol act as

inhibitors of Akt. By blocking the activity of Akt, these compounds can inhibit the

phosphorylation of downstream targets, leading to the induction of apoptosis and the

suppression of tumor cell proliferation.[6]

The diagram below illustrates the PI3K/Akt signaling pathway and the point of inhibition by the

thiazole carboxamide derivatives.
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PI3K/Akt Signaling Pathway Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. pharmaffiliates.com [pharmaffiliates.com]

3. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents
as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4. labmix24.com [labmix24.com]

5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

6. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: (S)-2-amino-3-(4-
aminophenyl)propan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280686#s-2-amino-3-4-aminophenyl-propan-1-ol-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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